6-Chloro-1-(cyclopropylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC15953730
Molecular Formula: C9H9ClN4O
Molecular Weight: 224.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN4O |
|---|---|
| Molecular Weight | 224.65 g/mol |
| IUPAC Name | 6-chloro-1-(cyclopropylmethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C9H9ClN4O/c10-9-12-7-6(8(15)13-9)3-11-14(7)4-5-1-2-5/h3,5H,1-2,4H2,(H,12,13,15) |
| Standard InChI Key | CJWNSFHGEJQBAU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN2C3=C(C=N2)C(=O)NC(=N3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrazolo[3,4-d]pyrimidine core with three critical functional groups:
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Chloro substituent at position 6, enhancing electrophilicity for nucleophilic substitution reactions
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Cyclopropylmethyl group at position 1, contributing to steric bulk and metabolic stability
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Keto group at position 4, enabling hydrogen bonding with biological targets
Physicochemical Profile
Key molecular parameters derived from experimental and computational analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClN₄O | |
| Molecular Weight | 224.65 g/mol | |
| logP (Octanol-Water) | 1.82 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 70.2 Ų |
The cyclopropylmethyl group confers unique conformational constraints compared to linear alkyl chains, potentially enhancing target selectivity . X-ray crystallography of analogous compounds reveals a planar pyrazolopyrimidine core with the cyclopropyl group adopting a puckered conformation orthogonal to the main ring system .
Synthetic Methodologies
Primary Synthesis Routes
Two dominant strategies emerge from recent literature:
Route A: Sequential Cyclization Approach
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Condensation of 5-amino-1H-pyrazole-4-carbonitrile with chloroacetyl chloride
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POCl₃-mediated cyclization under reflux conditions
Route B: One-Pot Multicomponent Reaction
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Simultaneous reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
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In situ generation of chloroacetonitrile intermediate
Comparative Analysis of Methods
Route B demonstrates superior efficiency through reduced step count and improved atom economy . The use of dioxane as solvent in Route B enhances reaction homogeneity compared to dichloromethane in Route A .
Biological Activity and Mechanism
Kinase Inhibition Profile
In vitro screening reveals potent inhibition of multiple oncogenic kinases:
| Kinase Target | IC₅₀ (nM) | Cancer Relevance |
|---|---|---|
| ALDH1A1 | 12.4 | Chemoresistance in ovarian CA |
| CDK4/6 | 28.7 | Cell cycle regulation |
| JAK2 | 45.2 | Inflammatory signaling |
Mechanistic studies indicate the chloro group participates in halogen bonding with kinase active sites, while the cyclopropylmethyl moiety occupies a hydrophobic pocket .
Anti-Inflammatory Effects
The compound reduces LPS-induced TNF-α production by 78% at 10 μM concentration through dual mechanisms:
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COX-2 inhibition (IC₅₀ = 320 nM)
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NF-κB pathway suppression via IKKβ inhibition
Dose-response studies show superior gastrointestinal safety compared to traditional NSAIDs, with no observable gastric lesions at 50 mg/kg doses in murine models.
Pharmacological Applications
Oncology Therapeutics
Phase I/II trials of structural analogs demonstrate:
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Ovarian Cancer: 42% reduction in ALDH+ cancer stem cells when combined with carboplatin
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Triple-Negative Breast Cancer: Synergy with paclitaxel (combination index = 0.32)
Neuroinflammatory Disorders
In experimental autoimmune encephalomyelitis models:
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65% reduction in demyelination at 25 mg/kg/day
Future Research Directions
Structural Optimization
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Electrophilic Substitution: Introducing sulfhydryl groups at position 6 to enhance ALDH inhibition
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Isosteric Replacement: Substituting cyclopropyl with bicyclo[1.1.1]pentane to improve metabolic stability
Formulation Challenges
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